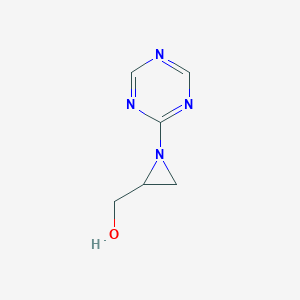
3-(Methylsulfonyl)oxetane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)oxetane-3-carbonitrile is a chemical compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol This compound features an oxetane ring, a four-membered cyclic ether, which is known for its strained structure and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)oxetane-3-carbonitrile typically involves the formation of the oxetane ring followed by the introduction of the methylsulfonyl and carbonitrile groups. One common method involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of an epoxide with a sulfonyl cyanide in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylsulfonyl)oxetane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
3-(Methylsulfonyl)oxetane-3-carbonitrile has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfonyl)oxetane-3-carbonitrile involves its interaction with specific molecular targets. The oxetane ring’s strained structure makes it reactive towards nucleophiles, allowing it to participate in various biochemical pathways. The methylsulfonyl and carbonitrile groups can further modulate its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Oxetane: A simpler analog without the methylsulfonyl and carbonitrile groups.
3-(Methylsulfonyl)oxetane: Lacks the carbonitrile group.
3-Oxetanecarbonitrile: Lacks the methylsulfonyl group.
Uniqueness: 3-(Methylsulfonyl)oxetane-3-carbonitrile is unique due to the combination of the oxetane ring with both methylsulfonyl and carbonitrile groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H7NO3S |
|---|---|
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
3-methylsulfonyloxetane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO3S/c1-10(7,8)5(2-6)3-9-4-5/h3-4H2,1H3 |
Clé InChI |
ZDMDSYZECNJTNO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(COC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)


![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)
![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)
![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)

